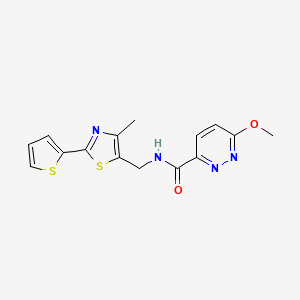

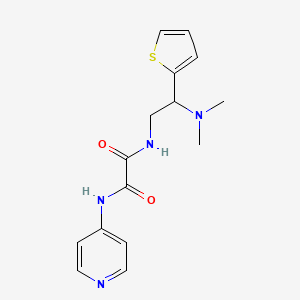

6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide" is a derivative of the imidazo[1,2-b]pyridazine class. This class of compounds has been studied for their central nervous system (CNS) activities. The papers provided focus on the synthesis and CNS activities of similar compounds, which can give insights into the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the formation of the core imidazo[1,2-b]pyridazine structure followed by various substitutions at specific positions on the ring system to achieve the desired functional groups. In the first paper, the authors report the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl or pyridinyl) imidazo[1,2-b]pyridazines from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide . This method could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the imidazo[1,2-b]pyridazine core.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by a fused imidazo and pyridazine ring system. Substituents on this core structure can significantly influence the compound's biological activity and binding affinity to various receptors in the CNS. The presence of a methoxy group and other substituents in the 6-position, as seen in the compounds studied in the papers, suggests that modifications at this position are critical for activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives are likely to include nucleophilic substitution reactions, amine formation, and oxidation processes. The specific reactions would depend on the substituents being introduced and the starting materials used. The papers do not provide detailed reaction mechanisms but do indicate that the synthesized compounds have the ability to interact with CNS receptors, implying that they possess the necessary chemical functionality to undergo such interactions .

Physical and Chemical Properties Analysis

While the papers do not provide explicit information on the physical and chemical properties of the specific compound , they do report on the CNS activities of similar compounds. For example, the ability to displace [3H]diazepam from rat brain membrane preparations was measured, and IC50 values were reported . These activities suggest that the compounds have adequate lipophilicity and molecular recognition features to cross the blood-brain barrier and interact with CNS receptors. The presence of a methoxy group and other substituents can influence the compound's solubility, stability, and overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Studies

- Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting the potential for these compounds in cancer research, specifically against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

- Studies on imidazo[1,2-b]pyridazines have explored their synthesis and central nervous system activity, indicating their potential use in neurological research and drug development (Barlin, Davies, Davis, & Harrison, 1994).

Antimicrobial and Anti-inflammatory Agents

- Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting the usefulness of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

- The synthesis and antibacterial bioactivity of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been investigated, demonstrating significant antimicrobial properties, especially against Gram-positive and Gram-negative bacterial strains (Othman & Hussein, 2020).

Synthesis and Characterization

- Research on the synthesis of various novel compounds, including thiazolopyrimidines and oxadiazepines, has been performed, showcasing the broad range of synthetic methods and potential applications in chemical and pharmaceutical sciences (Hirpara, Parikh, Merja, & Parekh, 2003).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-9-12(23-15(17-9)11-4-3-7-22-11)8-16-14(20)10-5-6-13(21-2)19-18-10/h3-7H,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFPGIKIJLGKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

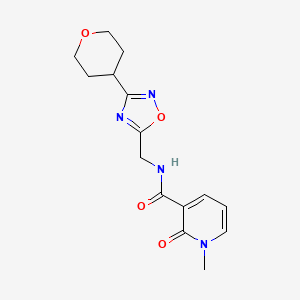

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)